molecular formula C40H66N12O9 B1329921 AC-ARG-ARG-PRO-TYR-ILE-LEU-OH CAS No. 74853-69-3

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH

Cat. No.: B1329921
CAS No.: 74853-69-3
M. Wt: 859 g/mol
InChI Key: ZUADVYNSAVMKLJ-HVEPFCGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Acetylneurotensin (8-13) is a potent analog of neurotensin, a small neuropeptide . It binds to two family A G-protein coupled receptors, NTS1R and NTS2R, and a Vps10p-domain receptor, NTS3R . These receptors are highly expressed in various tissues, including the central nervous system and the gastrointestinal tract .

Mode of Action

Acetylneurotensin (8-13) interacts with its targets by competitively antagonizing the binding of neurotensin to its receptors . This interaction is time-dependent, saturable, and reversible . The affinity of neurotensin for the binding activity is decreased by Na’ ions .

Biochemical Pathways

It is known that neurotensin and its analogs can influence various physiological processes, including the regulation of dopamine pathways in the brain

Pharmacokinetics

It is known that neurotensin and its analogs can be metabolized by proteolytic activities of intestinal enterocytes . This suggests that the bioavailability of Acetylneurotensin (8-13) may be influenced by factors such as intestinal absorption and metabolism.

Result of Action

The molecular and cellular effects of Acetylneurotensin (8-13) are largely dependent on its interaction with neurotensin receptors. By competitively antagonizing the binding of neurotensin to its receptors, Acetylneurotensin (8-13) can modulate the physiological processes regulated by neurotensin .

Action Environment

The action, efficacy, and stability of Acetylneurotensin (8-13) can be influenced by various environmental factors. For instance, the presence of Na’ ions can decrease the affinity of neurotensin for the binding activity . Additionally, the metabolic activity of intestinal enterocytes can influence the bioavailability of Acetylneurotensin (8-13) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-ARG-ARG-PRO-TYR-ILE-LEU-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), 1-hydroxybenzotriazole (HOBt), and diisopropyl ethylamine (DIEA) in dimethylformamide (DMF) . The peptide is then cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

    Oxidation: Dityrosine-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Neurotensin: The parent peptide from which AC-ARG-ARG-PRO-TYR-ILE-LEU-OH is derived.

    Neurotensin (1-8): A shorter fragment of neurotensin with different biological activities.

    Neurotensin (1-13): The full-length peptide with broader physiological effects.

Uniqueness

This compound is unique due to its specific sequence and acetylation, which confer distinct binding properties and biological activities compared to other neurotensin fragments .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66N12O9/c1-6-23(4)32(36(58)50-30(38(60)61)20-22(2)3)51-34(56)29(21-25-13-15-26(54)16-14-25)49-35(57)31-12-9-19-52(31)37(59)28(11-8-18-46-40(43)44)48-33(55)27(47-24(5)53)10-7-17-45-39(41)42/h13-16,22-23,27-32,54H,6-12,17-21H2,1-5H3,(H,47,53)(H,48,55)(H,49,57)(H,50,58)(H,51,56)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t23-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUADVYNSAVMKLJ-HVEPFCGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66N12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74853-69-3
Record name Acetylneurotensin (8-13)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH
Reactant of Route 2
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH
Reactant of Route 3
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH
Reactant of Route 4
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH
Reactant of Route 5
Reactant of Route 5
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH
Reactant of Route 6
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.